D-(-)-Norgestrel-d6 17-Acetate
描述
D-(-)-Norgestrel-d6 17-Acetate is a deuterated derivative of the synthetic progestin norgestrel, modified at six hydrogen positions with deuterium and acetylated at the 17-position. It serves as a stable isotope-labeled internal standard for quantitative analysis in pharmaceutical research, particularly in pharmacokinetic studies and quality control of contraceptive formulations .
- Chemical Formula: C₂₃H₃₀O₃ (with six deuterium substitutions)
- Molecular Weight: 354.48 g/mol
- CAS Number: 13732-69-9
- Purity: >95% (HPLC)
- Storage: -20°C, stable at room temperature during transit .
The acetate group enhances lipophilicity, while deuterium substitution improves metabolic stability, making it ideal for mass spectrometry-based assays .
属性
分子式 |
C₂₃H₂₄D₆O₃ |
|---|---|
分子量 |
360.5 |
同义词 |
(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-d6; 17-Acetoxy-13-ethyl-18,19-dinor-17α-pregn-4-en-20-yn-3-one-d6; 17-Ethynyl-18-methyl-19-nortestosterone Acetate-d6; 17α-Ethynyl-18-methyl-19-nortestosterone Acetate-d6; 17β-Acetoxy-17 |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Deuterated Analogs
a) (-)-Norgestrel-d6 (Levonorgestrel-d6)
- Formula : C₂₁D₆H₂₂O₂
- Molecular Weight : 318.48 g/mol
- CAS : 2376035-98-0
- Key Differences: Lacks the 17-acetate group; deuterium positions at 2,2,4,6,6,10. Used for quantifying non-acetylated norgestrel in biological matrices .
b) 17-Desacetyl Norgestimate-d6
- Formula: C₂₁D₆H₂₃NO₂
- Molecular Weight : 333.50 g/mol
- CAS : 1263184-13-9
- Key Differences: Contains an oxime group (C=N-OH) instead of a ketone at C3. A metabolite of norgestimate, used to study metabolic pathways .
Non-Deuterated Analogs
a) Norgestrel (DL-Norgestrel)
- Formula : C₂₁H₂₈O₂
- Molecular Weight : 312.45 g/mol
- CAS : 6533-00-2
- Key Differences: Non-deuterated racemic mixture. The parent compound of D-(-)-Norgestrel-d6 17-Acetate, used in oral contraceptives .
b) Norgestimate
- Formula: C₂₃H₃₁NO₃
- Molecular Weight : 369.51 g/mol
- CAS : 35189-28-7
- Key Differences: Contains a 3-oxime and 17-acetate group. A prodrug metabolized to 17-desacetyl norgestimate. Clinically used in combination estrogen-progestin contraceptives .
Structural and Functional Comparison
Table 1: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Deuterium Positions | Primary Application |
|---|---|---|---|---|---|
| This compound | C₂₃H₃₀O₃ (D₆) | 354.48 | 17-Acetate, 3-ketone | 2,2,4,6,6,10 | Internal standard for LC-MS/MS |
| (-)-Norgestrel-d6 | C₂₁D₆H₂₂O₂ | 318.48 | 3-ketone | 2,2,4,6,6,10 | Quantification of levonorgestrel |
| 17-Desacetyl Norgestimate-d6 | C₂₁D₆H₂₃NO₂ | 333.50 | 3-oxime, 17-hydroxy | Not specified | Metabolic studies of norgestimate |
| Norgestrel | C₂₁H₂₈O₂ | 312.45 | 3-ketone | None | Active pharmaceutical ingredient |
| Norgestimate | C₂₃H₃₁NO₃ | 369.51 | 3-oxime, 17-acetate | None | Prodrug in contraceptives |
Analytical Utility
- This compound: Validated in USP methods for detecting norgestrel impurities and quantifying low-dose formulations. Its deuterium labeling minimizes interference from non-labeled analytes in mass spectrometry .
- 17-Desacetyl Norgestimate-d6: Critical for tracing norgestimate metabolism, showing 90% conversion to this metabolite in vivo .
Pharmacokinetic Differences
- The 17-acetate group in this compound extends half-life compared to non-acetylated analogs like (-)-Norgestrel-d6, enhancing its utility in long-term stability studies .
- Norgestimate’s oxime group delays hepatic metabolism, whereas norgestrel derivatives are metabolized faster via CYP3A4 .
常见问题
Basic Research Questions
Q. What analytical methods are recommended for quantifying D-(-)-Norgestrel-d6 17-Acetate in complex mixtures?
- Methodology : Use reverse-phase HPLC with deuterated internal standards. Optimize the mobile phase (e.g., acetonitrile:water gradient) and set the column temperature to ~25°C for baseline separation. Fluorescence or UV detection (λ = 240–250 nm) is ideal due to the compound's conjugated structure . System suitability tests should confirm a resolution ≥8 between analytes and internal standards, with ≤1.0% RSD in peak area ratios across replicates .
- Validation : Include recovery studies (spiked samples) and linearity checks (R² >0.99) over the expected concentration range.
Q. How is the deuterium labeling in this compound positioned, and how does this affect its use in pharmacokinetic studies?
- Labeling Sites : Deuterium atoms are typically incorporated at positions 2, 2, 4, 6, 6, and 10 of the steroid backbone to minimize isotopic interference with metabolic hotspots (e.g., 17-acetate hydrolysis) .
- Application : The labeling enhances mass spectrometric detection (e.g., LC-MS/MS) by creating distinct ion clusters, enabling precise tracking of parent drug and metabolites in biological matrices .
Q. What synthetic strategies are used to prepare this compound, and how is purity validated?
- Synthesis : Start with norgestrel-d6, followed by acetylation at the 17-hydroxy group using acetic anhydride under inert conditions. Isotopic purity is maintained via deuterated solvents (e.g., DMSO-d6) .
- Purity Validation : Use NMR (¹H and ²H) to confirm deuteration sites and HPLC-MS to verify chemical/isotopic purity (>98%). Residual solvents are quantified via GC .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart?
- Approach : Conduct parallel in vitro assays (e.g., microsomal stability) to isolate isotopic effects. Compare metabolic half-lives and enzyme kinetics (Km/Vmax) using LC-MS/MS .
- Troubleshooting : If discrepancies arise, assess deuterium loss via high-resolution MS and adjust incubation conditions (e.g., pH, temperature) to stabilize the label .
Q. What experimental designs mitigate cross-contamination risks in studies using deuterated and non-deuterated analogs?
- Preventive Measures :
- Use separate glassware and HPLC columns for deuterated vs. non-deuterated compounds.
- Validate method specificity via forced degradation studies (e.g., acid/oxidative stress) to confirm no co-elution .
- Detection : Employ MRM transitions unique to deuterated ions (e.g., m/z 318.49 for this compound) to exclude interference .
Q. How can researchers identify and characterize unknown impurities in synthesized this compound batches?
- Workflow :
Perform LC-TOF-MS to obtain exact masses of impurities.
Compare fragmentation patterns with reference libraries (e.g., NIST).
Synthesize suspected impurities (e.g., Δ5(10) isomers) for co-injection confirmation .
- Quantification : Use response factors from structurally similar standards if reference materials are unavailable .
Q. What strategies optimize the use of this compound as an internal standard in multi-analyte hormonal assays?
- Optimization :
- Match extraction recovery between the internal standard and target analytes (e.g., using SPE cartridges with similar hydrophobicity).
- Adjust ionization parameters (e.g., ESI voltage) to balance signal intensity across compounds .
- Validation : Test matrix effects (plasma vs. urine) and ensure <15% variability in matrix-matched calibration curves .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility in synthetic or analytical studies?
- Guidelines :
- Report solvent grades, reaction temperatures, and purification steps (e.g., column packing material for HPLC) in detail .
- Deposit raw spectral data (NMR, MS) in supplementary materials with annotated peaks .
Q. What statistical methods are appropriate for resolving conflicting bioanalytical data from this compound studies?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
